molecular formula C14H10O4 B2495418 1-Hydroxy-6-methoxyxanthen-9-one CAS No. 20081-71-4

1-Hydroxy-6-methoxyxanthen-9-one

Cat. No.: B2495418
CAS No.: 20081-71-4
M. Wt: 242.23
InChI Key: YDZAFLJHERJDJS-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methoxyxanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The unique structure of this compound, which includes a hydroxy group at position 1 and a methoxy group at position 6, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-methoxyxanthen-9-one can be synthesized through several methods. One common approach involves the condensation of 2-hydroxybenzophenone with methoxybenzaldehyde under acidic conditions, followed by cyclization to form the xanthone core. Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the methoxy group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. Additionally, the employment of eco-friendly reagents and catalysts is becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-methoxyxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-6-methoxyxanthen-9-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives with potential pharmaceutical applications.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of study in cellular biology and biochemistry.

    Medicine: Research has shown its potential in developing treatments for diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Hydroxy-6-methoxyxanthen-9-one can be compared with other xanthone derivatives such as:

    Mangiferin: A xanthone glucoside with significant antioxidant and anti-inflammatory properties.

    α-Mangostin: Known for its potent anticancer activity.

    γ-Mangostin: Exhibits strong anti-inflammatory effects.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives .

Properties

IUPAC Name

1-hydroxy-6-methoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-8-5-6-9-12(7-8)18-11-4-2-3-10(15)13(11)14(9)16/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZAFLJHERJDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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